molecular formula C17H19N3O3S B2928601 N-[4-({[(4-methoxyphenyl)methyl]carbamoyl}methyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide CAS No. 923139-66-6

N-[4-({[(4-methoxyphenyl)methyl]carbamoyl}methyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide

Cat. No.: B2928601
CAS No.: 923139-66-6
M. Wt: 345.42
InChI Key: PMOAQHKFTRSGPZ-UHFFFAOYSA-N
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Description

N-[4-({[(4-methoxyphenyl)methyl]carbamoyl}methyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide is a complex organic compound characterized by its unique structure, which includes a thiazole ring, a cyclopropane carboxamide group, and a methoxyphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-({[(4-methoxyphenyl)methyl]carbamoyl}methyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide typically involves multiple steps, starting with the preparation of the thiazole ring. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. The methoxyphenyl moiety can be introduced through nucleophilic substitution reactions, while the cyclopropane carboxamide group is often formed via cyclopropanation reactions using diazo compounds and transition metal catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-[4-({[(4-methoxyphenyl)methyl]carbamoyl}methyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carbonyl group in the carboxamide can be reduced to form amines.

    Substitution: The thiazole ring can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.

    Substitution: Halogenating agents and nucleophiles are used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield methoxybenzoic acid, while reduction of the carboxamide group can produce cyclopropylamine derivatives.

Scientific Research Applications

N-[4-({[(4-methoxyphenyl)methyl]carbamoyl}methyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activity.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[4-({[(4-methoxyphenyl)methyl]carbamoyl}methyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The thiazole ring and methoxyphenyl moiety are believed to play crucial roles in its biological activity. The compound may inhibit certain enzymes or receptors, leading to its observed effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methoxybenzyl)(4-methoxyphenyl)methanamine
  • 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
  • 2-Methoxy-5-((phenylamino)methyl)phenol

Uniqueness

N-[4-({[(4-methoxyphenyl)methyl]carbamoyl}methyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide is unique due to its combination of a thiazole ring, cyclopropane carboxamide group, and methoxyphenyl moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

N-[4-[2-[(4-methoxyphenyl)methylamino]-2-oxoethyl]-1,3-thiazol-2-yl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O3S/c1-23-14-6-2-11(3-7-14)9-18-15(21)8-13-10-24-17(19-13)20-16(22)12-4-5-12/h2-3,6-7,10,12H,4-5,8-9H2,1H3,(H,18,21)(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMOAQHKFTRSGPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)CC2=CSC(=N2)NC(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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